molecular formula C7H4ClF3O B1586134 2-Chloro-4-(trifluoromethyl)phenol CAS No. 35852-58-5

2-Chloro-4-(trifluoromethyl)phenol

Cat. No. B1586134
Key on ui cas rn: 35852-58-5
M. Wt: 196.55 g/mol
InChI Key: YNWKEXMSQQUMEL-UHFFFAOYSA-N
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Patent
US04607128

Procedure details

A mixture of 0.5 mol of propenyl 4-trifluoromethylphenyl ether, 0.25 mol of pentaerythritol and 5 g of p-toluenesulphonic acid in 500 ml of carbon tetrachloride was stirred and refluxed under nitrogen for 40 minutes. The resulting solution was washed with 250 ml of water, and then dried by azeotroping 150 ml solvent in vacuo. After addition of 150 ml of fresh carbon tetrachloride, chlorine was passed into the solution for 2 hours, after which the solution was washed with 250 ml of water and the solvent was evaporated. The remaining product was purified by fractional distillation to give 74.8 g of 2chloro-4-trifluoromethylphenol, b.p: 52°-53.5° C. at 6 Torr., which was identified and shown by gas chromatography to have a purity of greater than 97%.
Name
propenyl 4-trifluoromethylphenyl ether
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([O:9]C=CC)=[CH:5][CH:4]=1.OCC(CO)(CO)CO.C(Cl)(Cl)(Cl)[Cl:25]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:25][C:7]1[CH:8]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:4]=[CH:5][C:6]=1[OH:9]

Inputs

Step One
Name
propenyl 4-trifluoromethylphenyl ether
Quantity
0.5 mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)OC=CC)(F)F
Name
Quantity
0.25 mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen for 40 minutes
Duration
40 min
WASH
Type
WASH
Details
The resulting solution was washed with 250 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by azeotroping 150 ml solvent in vacuo
ADDITION
Type
ADDITION
Details
After addition of 150 ml of fresh carbon tetrachloride, chlorine
WASH
Type
WASH
Details
after which the solution was washed with 250 ml of water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The remaining product was purified by fractional distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 74.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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